7-Bromo-2,4,6-trichloroquinazoline
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Overview
Description
7-Bromo-2,4,6-trichloroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H2BrCl3N2. It is characterized by the presence of bromine and chlorine atoms attached to a quinazoline ring, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,6-trichloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the bromination and chlorination of quinazoline under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, often in an inert solvent like dichloromethane, at low temperatures to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,4,6-trichloroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Quinazolines: Products with various functional groups replacing the halogens.
Oxidized or Reduced Quinazolines: Compounds with altered oxidation states of the nitrogen atoms.
Scientific Research Applications
7-Bromo-2,4,6-trichloroquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4,6-trichloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,6-Trichloroquinazoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromoquinazoline: Contains only the bromine atom, resulting in different reactivity and biological activity.
2,4-Dichloroquinazoline: Has fewer chlorine atoms, affecting its chemical properties and applications.
Uniqueness: 7-Bromo-2,4,6-trichloroquinazoline is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity patterns and potential biological activities. This combination of halogens makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
7-bromo-2,4,6-trichloroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl3N2/c9-4-2-6-3(1-5(4)10)7(11)14-8(12)13-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQRQHIERHLVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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